molecular formula C12H25ClN2 B8489527 (E)-1-tert-Butyl-2-(2-chlorooctan-2-yl)diazene CAS No. 62204-20-0

(E)-1-tert-Butyl-2-(2-chlorooctan-2-yl)diazene

Cat. No. B8489527
CAS RN: 62204-20-0
M. Wt: 232.79 g/mol
InChI Key: MCPLLVHRCNCGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04048423

Procedure details

Following this procedure, the following α-chloroazos were likewise prepared ("t-BH" is t-butylhydrazone and "t-CH" is t-cumylhydrazone): 2-t-butylazo-2-chlorooctane (in 45.8% crude yield from 2-octanone t-BH), n-butyl 4-t-butylazo-4-chlorovalerate (in 61% crude yield from n-butyl levulinate t-BH), 2-t-cumylazo-2-chloropropane (in 49% crude yield from acetone t-CH prepared by refluxing acetone and an aqueous solution of t-cumylhydrazine, the hydrazine being prepared according to the method of C. G. Overberger et al., J. Am. Chem. Soc. 80, 6562 (1958)), 2-t-cumylazo-2-chloro-4-methylpentane (in 50% crude yield from methyl isobutyl ketone t-CH prepared from methyl isobutyl ketone and t-cumylhydrazine), and ethyl 3-t-butylazo-3-chlorobutirate (in 33.6% crude yield from ethyl acetoacetate t-BH prepared from t-butylhydrazine and ethyl acetoacetate).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
t-butylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
t-cumylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-t-cumylazo-2-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
t-cumylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-t-cumylazo-2-chloro-4-methylpentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:5]=[N:6][C:7]([Cl:15])([CH2:9]CCCCC)[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(N=NC(Cl)(C)CCC(OCCCC)=O)(C)(C)C.NN.C(OCC)(=O)CC(C)=O.C(NN)(C)(C)C>CC(C)=O>[C:1]([N:5]=[N:6][C:7]([Cl:15])([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
t-butylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
t-cumylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=NC(C)(CCCCCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=NC(CCC(=O)OCCCC)(C)Cl
Name
2-t-cumylazo-2-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Four
Name
t-cumylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Five
Name
2-t-cumylazo-2-chloro-4-methylpentane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N=NC(C)(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.